molecular formula C12H14BrClN2 B8216434 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B8216434
M. Wt: 301.61 g/mol
InChI Key: XYHDGZYWVJYNSI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride (CAS 1809152-76-8) is a halogenated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C₁₂H₁₄BrClN₂, with a molecular weight of 301.61 g/mol [ ]. The compound serves as a versatile and key intermediate in organic synthesis, particularly in the development of Central Nervous System (CNS) active agents [ ]. Its distinct structure, featuring both a bromophenyl group and a nitrile moiety at the 4-position of the piperidine ring, supports the creation of selective receptor modulators. Researchers utilize this scaffold to develop compounds that target dopamine and sigma receptors, which are relevant in treating various neurological and psychiatric disorders [ ]. The two functional groups present on the scaffold offer robust synthetic handles for further chemical elaboration. The aryl bromide is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the nitrile group can be transformed into other valuable functional groups, including carboxylic acids, amides, or tetrazoles, allowing for fine-tuning of the compound's physicochemical and pharmacological properties [ ]. This makes it a valuable building block for constructing complex drug molecules and exploring new bioactive piperidine derivatives. For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. It is recommended to store the compound under an inert atmosphere at room temperature [ ].

Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHDGZYWVJYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Piperidine Derivatives

The piperidine core is often synthesized through Dieckmann condensation or Mannich reactions . For example, reacting a primary amine with two moles of an alkyl acrylate followed by cyclization yields 4-piperidone intermediates. In one protocol, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine undergoes hydrogenation using a rhodium catalyst (Rh/C) in methanol with triethylamine, achieving a 98% yield of 4-(4-bromophenyl)piperidine.

Reaction conditions :

  • Catalyst : Rh/C (5% w/w)

  • Pressure : 100 psi H₂

  • Temperature : 20°C

  • Time : 24 hours.

Bromination Strategies

Bromination at the para position of the phenyl group is critical. A Chinese patent (CN112645902A) describes using N-bromosuccinimide (NBS) or dibromohydantoin with tetra-n-butylammonium tetraphenylborate as a catalyst in acetonitrile or dichloromethane. The reaction proceeds at 15–40°C with a 1:1.1–1.2 molar ratio of substrate to brominating agent, yielding 85–90% pure product after recrystallization.

Optimization note :

  • Lower temperatures (15–20°C) reduce side products like ortho-brominated isomers.

Cyanation at the 4-Position

Introducing the cyano group involves dehydrating a primary amide intermediate. A patent (US20170369442A1) details the dehydration of isonipecotamide (piperidine-4-carboxamide) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. The reaction forms 4-cyanopiperidine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group and deprotected using HCl in dioxane to yield the hydrochloride salt.

Typical conditions :

  • Reagent : POCl₃ (3 eq)

  • Temperature : 80–100°C

  • Time : 6–8 hours.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in a polar solvent like ethanol or water. For example, dissolving 4-(4-bromophenyl)piperidine-4-carbonitrile in anhydrous ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt.

Purification :

  • Recrystallization from dichloromethane/n-heptane (1:4) improves purity to >98%.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-efficiency and minimal environmental impact. Key advancements include:

Continuous Flow Synthesis

A patent (WO2019232010A1) describes a continuous flow system for synthesizing piperidine intermediates, reducing reaction times from 12 hours to 2–4 hours and improving yields by 15–20%.

Catalyst Recycling

Rhodium catalysts are recovered via filtration and reused for up to five cycles without significant activity loss, lowering production costs.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scale Feasibility
HydrogenationRh/C, H₂ (100 psi), 24h98%95%Lab-scale
BrominationNBS, TBATB, CH₃CN, 20°C90%98%Pilot-scale
CyanationPOCl₃, 80°C, 6h75%90%Industrial
Continuous FlowAutomated reactors, 2h85%97%Industrial

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., sodium carbonate, potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

Overview

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative with significant potential in various scientific and industrial applications. This compound, characterized by its unique chemical structure, is increasingly being explored for its biological activities, particularly in medicinal chemistry.

Medicinal Chemistry

  • Anticancer Research :
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various human cancer cell lines, indicating a favorable therapeutic index compared to traditional chemotherapeutics.
    • Case Study : In vitro testing revealed that this compound exhibited significant antiproliferative activity at lower concentrations than conventional drugs, suggesting its potential as a lead compound for further development in cancer therapy.
  • Neuropharmacology :
    • The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders. Its ability to modulate biological pathways could lead to new treatments for pain management and neurodegenerative diseases .
  • Analgesic Properties :
    • Piperidine derivatives are known for their analgesic effects. This compound may inhibit prostaglandin synthesis, thus reducing pain signaling pathways. Further pharmacological studies are warranted to elucidate its mechanism of action.

Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as a versatile intermediate in organic synthesis, allowing the construction of various biologically active molecules. Its functional groups can participate in substitution and coupling reactions, facilitating the synthesis of more complex structures .

Biochemical Studies

  • Biological Pathway Analysis :
    • Researchers utilize this compound to investigate specific biochemical pathways and molecular interactions, aiding in the understanding of disease mechanisms and drug actions.

Case Study 1: Anticancer Activity

A recent investigation tested the compound against several cancer cell lines, revealing significant cytotoxicity at concentrations lower than those used by traditional chemotherapeutics. This suggests that it may be developed as an effective anticancer agent with fewer side effects.

Case Study 2: Neuropharmacological Effects

In studies focusing on pain management, the compound was shown to interact with pain pathways effectively. Further research is ongoing to explore its potential as a treatment for chronic pain conditions.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. The carbonitrile group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with biological molecules .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: Compounds with bulkier substituents (e.g., 4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride, C₁₄H₂₁BrClNO) exhibit steric hindrance, which may limit binding pocket accessibility in receptor targets .
  • Electronic Effects : The nitrile group in this compound provides strong electron-withdrawing properties, stabilizing intermediates in cross-coupling reactions compared to carbamate or ester derivatives .

Receptor Binding Affinity

  • The bromophenyl group in the target compound enhances van der Waals interactions with hydrophobic receptor pockets, as demonstrated in studies on human cytomegalovirus-encoded receptor US28 ligands .
  • 4-(4-Cyanobenzyl)piperidine hydrochloride () shows higher affinity for serotonin transporters due to its extended aromatic system, whereas the target compound’s compact structure favors selectivity for dopamine receptors .

Biological Activity

4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenyl group and a carbonitrile moiety. This structure is pivotal for its biological activity, as modifications to the piperidine core can influence pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit notable antibacterial and antifungal activities.

Antibacterial Activity

A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicated effective antibacterial properties:

Bacterial StrainMIC (µM)
Bacillus subtilis5.64
Staphylococcus aureus8.33
Enterococcus faecalis11.29
Escherichia coli13.40
Pseudomonas aeruginosa22.9
Salmonella typhi16.69

These results suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound also demonstrates antifungal properties, with MIC values against common fungal pathogens:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings highlight its potential as an antifungal agent, particularly in treating infections caused by Candida species .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for antiviral activity against various viruses, including coronaviruses.

Case Study: SARS-CoV-2

Recent studies have shown that certain piperidine derivatives exhibit antiviral activity against SARS-CoV-2. For instance, compounds similar to this compound were tested in vitro, resulting in EC50 values indicating effective inhibition of viral replication:

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Piperidine Derivative A7.4445.95
Piperidine Derivative B3.9307.69

These results suggest that modifications to the piperidine core can enhance antiviral potency while maintaining selectivity .

The exact mechanism of action for the biological activities of this compound remains an area of ongoing research. It is hypothesized that the bromine atom on the phenyl ring plays a critical role in enhancing interaction with biological targets, potentially through hydrogen bonding or π-π stacking interactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 4-(4-bromophenyl)piperidine hydrochloride derivatives can be synthesized via coupling of 4-bromophenyl groups with piperidine precursors under alkaline conditions (e.g., using triethylamine) in solvents like dichloromethane or THF . Reaction optimization might involve Design of Experiments (DoE) methodologies to evaluate factors such as temperature, solvent polarity, and stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize the purity and structural identity of this compound?

Advanced analytical techniques are critical:

  • HPLC with Fluorescence Detection : Post-derivatization using agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances sensitivity for trace analysis of piperidine derivatives .
  • NMR and Mass Spectrometry : 1^1H/13^13C NMR confirms substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally similar pyrazolo-pyridine derivatives .

Q. What safety protocols are recommended for handling this compound?

Piperidine derivatives often exhibit toxicity and reactivity. Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Storage : Under inert gas (argon) to prevent hygroscopic degradation .
  • Waste Disposal : Neutralization of acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies against target proteins (e.g., kinases or GPCRs) can prioritize derivatives for synthesis. For example, bromophenyl groups enhance lipophilicity and binding affinity in CNS-targeting compounds .

Case Study : A study on 4-(4-bromophenyl)-4-hydroxypiperidine used computational models to correlate substituent effects with metabolic stability, informing structural modifications .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?

Discrepancies in reaction outcomes (e.g., competing sulfonation vs. nitrile formation) may arise from:

  • Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic attack.
  • Solvent Polar Effects : Polar aprotic solvents stabilize transition states in SN2 mechanisms, while protic solvents favor elimination .
  • Counterion Influence : HCl vs. other salts may alter solubility and reaction kinetics .

Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling to track reaction pathways .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

The nitrile group enables versatile transformations:

  • Reduction to Amines : Catalytic hydrogenation converts nitriles to primary amines for drug candidates.
  • Cyanoalkylation : React with Grignard reagents to form ketones or tertiary alcohols.
  • Heterocycle Formation : Cyclocondensation with hydrazines yields pyrazole or triazole derivatives, as seen in antitumor agents .

Example Application : Derivatives of 4-(4-bromophenyl)piperidine have been explored as dopamine receptor ligands, leveraging the bromophenyl group for π-π stacking in binding pockets .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological systems?

  • Matrix Interference : Plasma proteins and lipids can mask signals. Solid-phase extraction (SPE) or liquid-liquid extraction (e.g., benzene) improves recovery rates .
  • Detection Limits : Fluorescence derivatization (e.g., NBD-F) enhances sensitivity to sub-nanogram levels .

Q. Method Optimization :

StepConditionsReference
Derivatization Agent4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
Extraction SolventBenzene (pH 10–12)
Detection WavelengthEx: 470 nm, Em: 530 nm

Q. How do structural modifications impact the compound’s stability under physiological conditions?

  • pH Sensitivity : The hydrochloride salt may dissociate in neutral buffers, altering solubility.
  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the piperidine ring can generate hydroxylated metabolites, as observed in bromperidol analogs .
  • Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., heat, light) .

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